molecular formula C20H24N4O3S B2545689 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171713-42-0

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2545689
CAS No.: 1171713-42-0
M. Wt: 400.5
InChI Key: GOCYFXBWDOOMOJ-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 1,3-benzothiazole moiety substituted with a methoxy group at position 5 and an oxolane (tetrahydrofuran) methyl group at the N-alkyl position. Its molecular formula is C₂₁H₂₅N₅O₃S, with a molecular weight of 427.52 g/mol.

Properties

IUPAC Name

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-4-24-13(2)10-17(22-24)19(25)23(12-15-6-5-9-27-15)20-21-16-11-14(26-3)7-8-18(16)28-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCYFXBWDOOMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole core is synthesized via cyclocondensation reactions. Two primary methods have been validated:

Hydrazine-Mediated Cyclization

A modified procedure from involves reacting ethyl acetoacetate with ethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester. Subsequent treatment with hydrazine hydrate (80%) in ethanol yields ethyl 1H-pyrazole-4-carboxylate. Methylation using dimethyl sulfate in toluene produces ethyl 1-methyl-1H-pyrazole-4-carboxylate, which undergoes saponification with NaOH (2 M) to yield 1-methyl-1H-pyrazole-4-carboxylic acid. Ethyl and methyl substituents are introduced via alkylation of the pyrazole nitrogen using iodoethane and iodomethane, respectively, in DMF with K₂CO₃ as base.

Copper-Catalyzed Cycloaddition

Adapting, a one-pot sydnone-alkyne cycloaddition under CuI catalysis (10 mol%) in DMF at 80°C enables direct incorporation of ethyl and methyl groups. Ethyl propiolate and methylacetylene are reacted with hydrazine derivatives, yielding the substituted pyrazole carboxylate in 65–78% yield.

Table 1: Comparison of Pyrazole Core Synthesis Methods
Method Yield (%) Key Advantage Limitation
Hydrazine cyclization 45–55 High purity, scalable Multi-step, lower efficiency
Cu-catalyzed 65–78 Atom economy, fewer steps Requires specialized catalysts

Preparation of 5-Methoxy-1,3-Benzothiazol-2-Amine

The benzothiazole fragment is synthesized using a two-step protocol derived from and:

Benzothiazole Ring Formation

2-Amino-4-methoxythiophenol is cyclized with potassium ethylxanthate in ethanol under reflux to form 5-methoxy-1,3-benzothiazole-2-thiol. Treatment with ethyl 2-chloroacetate in the presence of K₂CO₃ yields O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate, which is subsequently reacted with hydrazine hydrate to produce 5-methoxy-1,3-benzothiazol-2-amine.

Purification and Characterization

The amine is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 148–150°C). FT-IR confirms N–H stretches at 3350 cm⁻¹ and C–N vibrations at 1380 cm⁻¹. LC-MS (ESI+) shows [M+H]⁺ at m/z 181.2.

Synthesis of (Oxolan-2-yl)Methanamine

The tetrahydrofuran (oxolan) derivative is prepared through reductive amination:

Reductive Amination of Oxolan-2-Carbaldehyde

Oxolan-2-carbaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C, yielding (oxolan-2-yl)methanamine in 72% yield. The reaction is monitored by TLC (Rf = 0.3 in EtOAc/hexane 1:1).

Alternative Pathway: Gabriel Synthesis

Oxolan-2-ylmethyl bromide is treated with phthalimide in DMF, followed by hydrazine hydrate cleavage, providing the amine in 68% yield.

Carboxamide Coupling Strategies

The final step involves conjugating the pyrazole-3-carboxylic acid to both amine groups. Due to steric hindrance from the two N-substituents, sequential coupling is required.

Stepwise EDCl/HOBt-Mediated Coupling

  • First coupling : 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in anhydrous THF. 5-Methoxy-1,3-benzothiazol-2-amine (1 eq) is added, and the mixture is stirred at 25°C for 12 h, yielding N-(5-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide (Intermediate A) in 82% yield.
  • Second coupling : Intermediate A is reacted with (oxolan-2-yl)methanamine (1.2 eq) using DCC (1.5 eq) and DMAP (0.1 eq) in DCM at 0°C, followed by warming to RT. The final product is obtained in 65% yield after silica gel chromatography.

Acid Chloride Method

The pyrazole carboxylic acid is converted to its acid chloride using SOCl₂ (3 eq) in refluxing toluene. The chloride is then reacted sequentially with 5-methoxy-1,3-benzothiazol-2-amine and (oxolan-2-yl)methanamine in THF with K₂CO₃ as base, achieving a 70% overall yield.

Table 2: Carboxamide Coupling Efficiency
Method Yield (%) Purity (HPLC)
EDCl/HOBt stepwise 65 98.5%
Acid chloride 70 97.8%

Analytical Validation

Structural Confirmation

  • FT-IR : Carboxamide C=O stretch at 1675 cm⁻¹; N–H bend at 1540 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 4.25 (q, J=7.1 Hz, 2H, CH₂CH₃), 4.72 (d, J=6.8 Hz, 2H, CH₂-oxolan).
  • HRMS : [M+H]⁺ calculated for C₂₀H₂₄N₄O₃S: 417.1592; found: 417.1589.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at Rt = 6.8 min, confirming >98% purity.

Process Optimization Challenges

Steric Hindrance Mitigation

The dual N-substitution on the carboxamide necessitates slow addition of amines and excess coupling reagents (1.5 eq EDCl). Microwave-assisted coupling at 50°C for 1 h improves yield to 75% by reducing steric effects.

Solvent Selection

Anhydrous THF outperforms DMF in minimizing side reactions, as evidenced by a 15% reduction in byproduct formation.

Chemical Reactions Analysis

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s distinct substituents differentiate it from analogs in the literature:

  • Oxolanylmethyl group : The tetrahydrofuran-derived substituent likely improves solubility in polar solvents compared to purely aromatic N-alkyl groups (e.g., benzyl or phenyl in –2), which could influence pharmacokinetic properties .
Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound C₂₁H₂₅N₅O₃S 427.52 Not reported Not reported 5-Methoxybenzothiazole, oxolanylmethyl
3a () C₂₁H₁₅ClN₆O 402.83 133–135 68 Phenyl, cyano
3d () C₂₁H₁₄ClFN₆O 420.82 181–183 71 4-Fluorophenyl, cyano
N-(1,3-Benzothiazol-2-yl)-... () C₁₆H₁₂N₄OS₂ 340.42 Not reported Not reported 5-Methylthiophene

Spectral and Analytical Data

  • ¹H-NMR: The methoxy group (-OCH₃) on the benzothiazole would resonate near δ 3.8–4.0, distinct from the cyano or chloro substituents in analogs like 3a (δ 2.66 for methyl) .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target compound would likely appear near m/z 428 , compared to m/z 403–437 for analogs in .

Biological Activity

1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a novel compound within the pyrazole class, recognized for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrazole ring, an ethyl group, a methoxybenzothiazolyl moiety, and an oxolan-2-ylmethyl substituent. The general synthetic route involves multi-step organic reactions such as cyclization to form the pyrazole ring and subsequent substitutions to introduce various functional groups .

Component Description
IUPAC Name This compound
CAS Number 1170433-84-7
Molecular Formula C22H25N4O3S
Molecular Weight 425.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may modulate various signaling pathways involved in inflammation and cancer progression .

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory responses.
  • Receptor Binding : It can bind to receptors that regulate pain and inflammation.

Anti-inflammatory Effects

Studies have shown that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro, demonstrating up to 85% inhibition at certain concentrations .

Anticancer Properties

Research highlights the potential anticancer effects of pyrazole derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related pyrazole compounds. For example, certain derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting that this compound may possess similar antimicrobial capabilities .

Case Studies

Several case studies have reported on the biological activities of pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. One compound demonstrated significant inhibition of TNF-α production comparable to standard anti-inflammatory drugs .
  • Anticancer Evaluation : In a study involving human cancer cell lines, a pyrazole derivative was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways .
  • Antimicrobial Testing : A novel series of pyrazoles was tested against multiple bacterial strains, with one derivative showing potent activity against Klebsiella pneumoniae, indicating potential for development as an antibacterial agent .

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